9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Overview
Description
The compound 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a derivative of carbazole, which is a heterocyclic aromatic organic compound. Carbazole derivatives are known for their applications in various fields such as organic electronics, photonics, and as fluorescent probes due to their unique photophysical properties.
Synthesis Analysis
While the specific synthesis of 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is not detailed in the provided papers, similar carbazole derivatives have been synthesized using various methods. For instance, carbazole dicationic salts have been synthesized and their photophysical properties evaluated . Another study describes the synthesis of novel 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles using a Friedländer condensation reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by the presence of a carbazole moiety, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring. The specific compound mentioned would have additional substituents, such as the 2-ethylhexyl group and the dioxaborolan-2-yl groups, which would influence its electronic and photophysical properties.
Chemical Reactions Analysis
Carbazole and its derivatives are known to participate in various chemical reactions. They can form charge transfer complexes, as indicated by the oligoesters having a 9-carbazolyl group attached to the main chain, which showed charge transfer complex formation with 2,4,7-trinitrofluorenone . Additionally, carbazole-based compounds can selectively interact with metal ions, as demonstrated by a carbazole derivative that selectively quenched fluorescence emission in the presence of Cr3+ .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For example, the photophysical properties of carbazole dicationic salts were found to be enhanced in the presence of DNA, indicating their potential use in bioimaging . The oligoesters with carbazolyl groups showed different environmental sensitivities of chromophores through fluorescence spectroscopy . Furthermore, the synthesis of copolymers containing 9-(4-Vinylbenzyl)-9H-carbazole resulted in materials with tunable lower critical solution temperatures, indicating their thermoresponsive nature .
Scientific Research Applications
Fluorescent Probes and Sensory Applications
A significant application of carbazole derivatives includes the development of fluorescent probes. For example, a study synthesized a near-infrared fluorescence probe of carbazole borate ester, which was obtained from a series of reactions involving carbazole. This compound demonstrated potential as a fluorescent probe due to its unique structural characteristics (Shen You-min, 2014).
Polymer Synthesis
Carbazole derivatives are crucial in the synthesis of polymers, especially in the context of conjugated polymers. A research conducted in 2005 synthesized fully conjugated copolymers containing carbazole and other units, using a palladium-catalyzed Suzuki coupling method. These polymers were characterized by various methods, indicating their potential in material science applications (M. Grigoras & N. Antonoaia, 2005).
Solar Cell Applications
Carbazole derivatives have also been explored in the production of single-component organic solar cells. A study focused on synthesizing a compound through Suzuki cross-coupling reaction, which was significant for the development of organic solar cells. The compound exhibited properties that make it a suitable precursor for solar cell applications (Maxim S. Mikhailov et al., 2022).
Electro-Optical Materials
In the field of electro-optical materials, carbazole derivatives have been used to enhance properties like solubility and molecular weight of polymers. A study demonstrated the use of carbazole polymers in improving solubility and achieving high-molecular-weight polymers, which are crucial for various electro-optical applications (Yaqin Fu & Zhishan Bo, 2005).
properties
IUPAC Name |
9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47B2NO4/c1-11-13-14-22(12-2)21-35-27-19-23(33-36-29(3,4)30(5,6)37-33)15-17-25(27)26-18-16-24(20-28(26)35)34-38-31(7,8)32(9,10)39-34/h15-20,22H,11-14,21H2,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUNOJWYLQJTOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CC(CC)CCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47B2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855904 | |
Record name | 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
CAS RN |
476360-83-5 | |
Record name | 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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